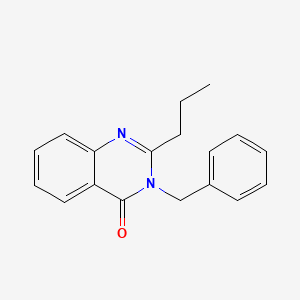

3-benzyl-2-propylquinazolin-4(3H)-one

Descripción

Significance of the Quinazolin-4(3H)-one Moiety as a Privileged Heterocyclic Scaffold

The designation of the quinazolin-4(3H)-one moiety as a "privileged scaffold" stems from its recurring presence in biologically active molecules that can interact with multiple, distinct biological targets. This characteristic makes it an attractive framework for the design of new therapeutic and agrochemical agents.

The quinazolin-4(3H)-one core is found in over 200 naturally occurring alkaloids, isolated from a variety of sources including plants, fungi, and bacteria. nih.gov Notable examples include Vasicine (Peganine), an alkaloid from Adhatoda vasica with bronchodilatory and oxytocic properties, and Chrysogine, a metabolite from Penicillium chrysogenum. sapub.org This natural prevalence has inspired chemists to synthesize a vast library of derivatives, further expanding the chemical space and potential applications of this versatile scaffold.

The synthetic accessibility and structural flexibility of the quinazolin-4(3H)-one nucleus have led to the discovery of compounds with an extensive range of pharmacological activities. These include, but are not limited to, anticancer, anticonvulsant, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. nih.govnih.gov In the agrochemical sector, derivatives of this scaffold have shown promise as fungicides and herbicides, highlighting its importance beyond human medicine. sapub.org

Historical Context and Evolution of Quinazolin-4(3H)-one Chemistry

The chemistry of quinazolin-4(3H)-ones dates back to the late 19th century. Early synthetic methods laid the groundwork for more sophisticated and efficient protocols developed over the decades. The initial focus was on the fundamental understanding of their chemical reactivity. However, the discovery of the sedative-hypnotic properties of methaqualone in the mid-20th century marked a significant turning point, catapulting quinazolinone derivatives into the realm of medicinal chemistry and stimulating extensive research into their biological potential. acs.org Since then, the field has evolved to include the development of diverse synthetic strategies, structure-activity relationship (SAR) studies, and the identification of novel biological targets. rjptonline.org

Overview of Structural Diversity within the Quinazolin-4(3H)-one Class

The structural diversity of the quinazolin-4(3H)-one class is a key contributor to its broad range of biological activities. The scaffold offers multiple positions (primarily at N-3 and C-2) for substitution, allowing for the fine-tuning of steric, electronic, and physicochemical properties. This has led to the creation of a vast number of derivatives with distinct pharmacological profiles. For instance, substitution at the 2-position with various alkyl or aryl groups has been shown to significantly influence the compound's activity, as has the nature of the substituent at the 3-position. nih.govorientjchem.org This modularity enables chemists to design and synthesize targeted libraries of compounds for screening against specific biological targets.

Table 1: Examples of Bioactive Quinazolin-4(3H)-one Derivatives

| Compound Name | Substituents | Biological Activity |

|---|---|---|

| Methaqualone | 2-methyl, 3-o-tolyl | Sedative-hypnotic acs.org |

| Afloqualone | 2-fluoromethyl, 3-(2-fluorophenyl) | Muscle relaxant |

| Proquinazid | 2-propoxy, 3-propyl | Fungicide |

| Idelalisib | 3-(4-(morpholinomethyl)phenyl) | Anticancer (PI3Kδ inhibitor) |

Rationale for Investigating 3-Benzyl-2-propylquinazolin-4(3H)-one within the Quinazolinone Framework

The investigation of This compound is predicated on the well-established structure-activity relationships within the broader quinazolinone class. The strategic placement of a benzyl (B1604629) group at the N-3 position and a propyl group at the C-2 position is a deliberate design choice aimed at potentially eliciting specific and desirable biological activities.

Research has demonstrated that the presence of a benzyl group at the 3-position can confer significant antihypertensive and vasodilatory effects. nih.govnih.gov A study on a series of 3-benzylquinazolin-4(3H)-ones revealed their potent vasodilative action, suggesting that this substituent is a key pharmacophoric feature for this activity. nih.gov

Concurrently, substitutions at the 2-position with small alkyl groups, such as a propyl group, have been associated with a range of central nervous system (CNS) activities, including anticonvulsant properties. acs.org The synthesis of related compounds like 3-phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one has been reported, indicating the chemical feasibility of introducing a propyl-containing side chain at the 2-position. nih.gov

Therefore, the combination of a 3-benzyl and a 2-propyl substituent on the quinazolin-4(3H)-one scaffold presents an intriguing prospect for creating a hybrid molecule with a potentially unique pharmacological profile. The rationale for its investigation is to explore the synergistic or additive effects of these two pharmacophorically important groups. This could lead to the discovery of a novel agent with, for instance, both CNS and cardiovascular activities, or a compound with enhanced potency in one of these areas. The exploration of such specifically substituted derivatives is a logical progression in the ongoing effort to unlock the full therapeutic potential of the quinazolin-4(3H)-one framework.

Table 2: Reported Biological Activities of Related 2,3-Disubstituted Quinazolin-4(3H)-ones

| Substituent at C-2 | Substituent at N-3 | Reported Biological Activity | Reference(s) |

|---|---|---|---|

| Methyl | Benzyl | Antihypertensive | nih.gov |

| Various Alkyl/Aryl | Benzyl | Vasodilatory | nih.gov |

| Propyl (and related) | Phenyl | Anticonvulsant | acs.org |

| Various Alkyl | Aryl | CNS Depressant | acs.org |

Structure

3D Structure

Propiedades

IUPAC Name |

3-benzyl-2-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-2-8-17-19-16-12-7-6-11-15(16)18(21)20(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNNFJRLDBVJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Benzyl 2 Propylquinazolin 4 3h One and Its Precursors

Established Synthetic Routes to the Quinazolin-4(3H)-one Core

The construction of the fundamental quinazolin-4(3H)-one ring system can be achieved through several reliable synthetic pathways, often starting from readily available ortho-substituted benzene (B151609) derivatives. These methods provide the foundational structures that can be further elaborated to yield complex derivatives.

Anthranilic Acid-Based Approaches for Quinazolinone Synthesis

Anthranilic acid is a versatile and common precursor for the synthesis of quinazolin-4(3H)-ones. Various methods have been developed that utilize this starting material.

One straightforward approach involves the reaction of anthranilic acid with formamide, which serves as both a reactant and a solvent. epstem.net This condensation reaction can be performed under conventional heating or microwave irradiation, with the latter often providing higher yields in shorter reaction times. epstem.net Another widely employed strategy begins with the acylation of anthranilic acid using an acyl chloride. nih.govnih.gov The resulting N-acyl-anthranilic acid is then subjected to cyclodehydration, typically with acetic anhydride (B1165640), to form a 2-substituted-1,3-benzoxazin-4-one intermediate. nih.govnih.govtandfonline.com This reactive intermediate is subsequently treated with an appropriate amine, leading to the formation of the desired 2,3-disubstituted quinazolin-4(3H)-one. nih.govtandfonline.com

A one-pot, three-component reaction provides a more efficient route, where anthranilic acid, an orthoester, and an amine are combined, often under microwave conditions, to directly yield 3-substituted-quinazolin-4(3H)-ones. tandfonline.com Additionally, reacting anthranilic acid with various isothiocyanates can produce 2-mercapto-3-substituted quinazolin-4-ones, which are valuable intermediates for further functionalization. mdpi.com

Table 1: Selected Anthranilic Acid-Based Syntheses of Quinazolin-4(3H)-one Derivatives

| Starting Materials | Key Reagents/Conditions | Intermediate | Product Type | Citations |

|---|---|---|---|---|

| Anthranilic acid, Formamide | Heat (150-160°C) or Microwave | N/A | Quinazolin-4(3H)-one | epstem.net |

| Anthranilic acid, Acyl chloride, Amine | 1. Acylation 2. Acetic anhydride 3. Amine | 1,3-Benzoxazin-4-one | 2,3-Disubstituted quinazolin-4(3H)-one | nih.govnih.govtandfonline.com |

| Anthranilic acid, Orthoester, Amine | Microwave, Ethanol | N/A | 3-Substituted quinazolin-4(3H)-one | tandfonline.com |

Cyclization of 2-Amino Benzamide (B126) Derivatives

2-Aminobenzamide (B116534) (anthranilamide) serves as another crucial starting material for quinazolinone synthesis. These methods typically involve the condensation of the amino group with a two-carbon unit that will form the C2 and N3 positions of the final ring.

A common method involves the oxidative cyclization of 2-aminobenzamides with aldehydes. nih.govmdpi.com Green and efficient variations of this reaction have been developed using visible light and a photocatalyst, such as fluorescein, to promote the condensation cyclization. nih.gov Another approach utilizes styrenes, which undergo in situ oxidation to aldehydes before reacting with the 2-aminobenzamide. mdpi.com Similarly, primary alcohols can be used as aldehyde precursors, undergoing oxidation in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

The reaction of 2-aminobenzamides with orthoesters, often catalyzed by acetic acid, provides a direct route to 2-alkyl or 2-aryl quinazolin-4(3H)-ones without the need for metal catalysts. nih.gov This reaction is tolerant of various functional groups on the benzamide starting material. nih.gov Furthermore, a transition-metal-free annulation reaction between o-aminobenzamides and thiols has been developed as an efficient one-pot method. rsc.org

Table 2: Synthetic Routes from 2-Amino Benzamide Derivatives

| Co-reactant | Key Reagents/Conditions | Reaction Type | Product Type | Citations |

|---|---|---|---|---|

| Aldehydes | Visible light, Fluorescein, TBHP | Photocatalytic Condensation Cyclization | 2-Substituted quinazolin-4(3H)-one | nih.govrsc.org |

| Styrenes | TBHP (oxidant) | Oxidative Olefin Cleavage/Cyclization | 2-Substituted quinazolin-4(3H)-one | mdpi.com |

| Orthoesters | Acetic acid, Ethanol, Reflux | Acid-catalyzed Condensation | 2-Substituted quinazolin-4(3H)-one | nih.gov |

Isatoic Anhydride Condensation Reactions

Isatoic anhydride is an excellent electrophilic precursor that readily reacts with nucleophiles to open its anhydride ring, providing an intermediate that can subsequently cyclize to form the quinazolinone core.

Multicomponent reactions (MCRs) are particularly effective using this precursor. rsc.org A one-pot synthesis can be achieved by reacting isatoic anhydride, an amine, and an orthoester under solvent-free conditions, either with classical heating or microwave irradiation, to afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org Similarly, a three-component condensation of isatoic anhydride, a primary amine, and an aldehyde can be used to produce 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones. researchgate.netuobaghdad.edu.iq Various catalysts, including Brønsted acidic ionic liquids, can promote this transformation. jyotiacademicpress.net A novel method also describes the reaction of isatoic anhydride with benzyl (B1604629) azides in the presence of a strong base to yield 4(3H)-quinazolinone derivatives. osi.lv

Reductive Cyclization Strategies

Reductive cyclization offers an alternative pathway, typically starting from ortho-nitro substituted precursors. These methods involve the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.

This strategy is often employed for the synthesis of fused quinazolinone systems. The reductive cyclocondensation of 2-nitrobenzamides with reactants like halogenoketones or ketocarboxylic acids can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂·H₂O), titanium tetrachloride/zinc (TiCl₄/Zn), or iron in acetic acid (Fe/CH₃COOH). beilstein-journals.orgnih.gov The reduction of an o-nitrobenzamide or an o-azidobenzamide has also been reported as a route for synthesizing 2,3-dihydroquinazolin-ones. jyotiacademicpress.net

Regioselective Functionalization at the Quinazolin-4(3H)-one Nucleus

Once the quinazolin-4(3H)-one core is synthesized, further functionalization can be performed to introduce specific substituents at the C2 and N3 positions, which is crucial for tuning the molecule's properties. The synthesis of 3-benzyl-2-propylquinazolin-4(3H)-one requires the specific introduction of a propyl group at the C2 position and a benzyl group at the N3 position.

Introduction of the Propyl Moiety at the C2 Position of Quinazolin-4(3H)-one

The introduction of an alkyl group, such as a propyl moiety, at the C2 position is a key step in the synthesis of the target compound. This can be accomplished either during the initial ring formation or by modification of a pre-existing quinazolinone core.

A direct and efficient method to install the C2-propyl group is through the selection of appropriate starting materials in the cyclization step. For instance, the reaction of 2-aminobenzamide with triethyl orthobutyrate, an orthoester containing the propyl group, directly yields 2-propylquinazolin-4(3H)-one. nih.gov Similarly, in a three-component reaction, the use of triethyl orthobutyrate with isatoic anhydride and benzylamine (B48309) would theoretically lead to the direct formation of this compound. rsc.org

Alternatively, an anthranilic acid-based approach can be used. Anthranilic acid can be acylated with butanoyl chloride to form 2-(butyrylamino)benzoic acid. Subsequent cyclization of this intermediate, for example by heating with benzylamine, would lead to the formation of the desired this compound. The existence of the 2-propyl-quinazolin-4(3H)-one core is well-established, with crystal structures of derivatives like 3-amino-2-propyl-quinazolin-4(3H)-one having been reported. nih.gov Once the 2-propylquinazolin-4(3H)-one is formed, the final step is the introduction of the benzyl group at the N3 position, typically via N-alkylation using benzyl bromide or benzyl chloride in the presence of a base.

Table 3: Methods for Introducing the C2-Propyl Group

| Synthetic Strategy | Precursors | Key Reagent for Propyl Group | Product | Citations |

|---|---|---|---|---|

| Cyclization of 2-Amino Benzamide | 2-Aminobenzamide | Triethyl orthobutyrate | 2-Propylquinazolin-4(3H)-one | nih.gov |

| Isatoic Anhydride MCR | Isatoic anhydride, Benzylamine | Triethyl orthobutyrate | This compound | rsc.org |

Methods for Alkyl Chain Incorporation

The introduction of an alkyl group, such as a propyl chain, at the C2 position of the quinazolinone scaffold is typically achieved early in the synthetic sequence. A common and effective strategy involves the acylation of anthranilic acid or its derivatives. This method establishes the carbon framework that will ultimately become the C2-substituent and the adjacent carbonyl group of the quinazolinone ring.

For the synthesis of 2-propyl derivatives, anthranilic acid is treated with a butyrylating agent. A frequently used reagent for this purpose is butyryl chloride. The reaction proceeds via nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of butyryl chloride, leading to the formation of N-butyryl anthranilic acid. This intermediate is a crucial precursor for the subsequent cyclization step.

Table 1: Reagents for C2-Propyl Group Incorporation

| Starting Material | Acylating Agent | Product |

| Anthranilic acid | Butyryl chloride | N-butyryl anthranilic acid |

This acylation is a foundational step that dictates the nature of the substituent at the 2-position of the final quinazolinone product.

Synthesis of 2-Propyl-4H-3,1-benzoxazin-4-one as an Intermediate

Following the formation of N-butyryl anthranilic acid, the next key transformation is a cyclodehydration reaction to form a benzoxazinone (B8607429) ring system. This is a widely employed strategy in quinazolinone synthesis as the benzoxazinone serves as a stable and reactive intermediate. The cyclization is commonly effected by heating the N-acyl anthranilic acid with a dehydrating agent, such as acetic anhydride.

The process involves an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group onto the amide carbonyl, followed by the elimination of a water molecule. This ring-closure reaction yields 2-propyl-4H-3,1-benzoxazin-4-one. This intermediate is pivotal because the oxygen atom in the benzoxazinone ring can be readily displaced by a primary amine in the subsequent step to form the N-substituted quinazolinone. A study by Al-Obaydi and co-workers details the synthesis of 2-propyl-4H-3,1-benzoxazin-4-one from anthranilic acid and butyryl chloride, followed by cyclization with acetic anhydride. nih.gov

Strategies for N3-Substitution with Benzyl Groups in Quinazolin-4(3H)-one Derivatives

The introduction of a substituent at the N3 position of the quinazolinone ring is a critical step in creating derivatives like this compound. There are two primary strategies to achieve this: the reaction of a benzoxazinone intermediate with a primary amine, or the direct N-alkylation of a pre-existing quinazolinone.

Reaction of Quinazolinones with Benzyl Amine Derivatives

One of the most direct methods for synthesizing N3-substituted quinazolinones is the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine. uomosul.edu.iq In the context of synthesizing the title compound, 2-propyl-4H-3,1-benzoxazin-4-one is treated with benzylamine.

The reaction mechanism involves the nucleophilic attack of the benzylamine's nitrogen atom on the C4 carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an intermediate N-benzyl-2-(butyrylamido)benzamide. Subsequent intramolecular cyclization, driven by the attack of the amide nitrogen onto the other carbonyl group and elimination of water, affords the final this compound. This approach is advantageous as it builds the desired substitution pattern in a single, efficient step from the benzoxazinone intermediate. nih.gov

N-Alkylation Techniques

An alternative strategy for introducing a benzyl group at the N3 position is the direct alkylation of a 2-propylquinazolin-4(3H)-one precursor. researchgate.net This method first requires the synthesis of the 2-propylquinazolin-4(3H)-one, which can be prepared by reacting 2-propyl-4H-3,1-benzoxazin-4-one with ammonia (B1221849) or a source of ammonia like ammonium (B1175870) acetate (B1210297).

Once the 2-propylquinazolin-4(3H)-one is formed, it can be N-alkylated at the 3-position using a benzylating agent such as benzyl chloride or benzyl bromide. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydride) in a suitable polar aprotic solvent (e.g., DMF, acetone). The base deprotonates the N3-hydrogen, forming a nucleophilic anion that then attacks the benzyl halide in an SN2 reaction to yield the desired this compound.

Table 2: Comparison of N3-Benzylation Strategies

| Method | Precursor | Reagent | Key Features |

| Benzoxazinone Ring Opening | 2-Propyl-4H-3,1-benzoxazin-4-one | Benzylamine | Convergent; forms the quinazolinone ring and installs the N3-substituent in one step. |

| Direct N-Alkylation | 2-Propylquinazolin-4(3H)-one | Benzyl halide + Base | Stepwise; requires prior synthesis of the N-unsubstituted quinazolinone. |

Direct and Convergent Synthesis of this compound

While the stepwise synthesis via a benzoxazinone intermediate is a classic and reliable route, modern synthetic chemistry often favors more convergent or one-pot approaches to improve efficiency.

One-Pot Synthetic Protocols for Quinazolinone Scaffolds

One-pot syntheses aim to combine multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, reagents, and reducing waste. rsc.orgnih.govrsc.orgfrontiersin.org For the synthesis of quinazolinone scaffolds, multi-component reactions (MCRs) are particularly powerful.

A hypothetical one-pot synthesis of this compound could involve the reaction of anthranilic acid, a source for the propyl group (such as butyraldehyde (B50154) or butyric acid), and benzylamine in the presence of a suitable catalyst and oxidizing agent. For example, a three-component reaction could be envisioned where anthranilamide, butyraldehyde, and a suitable oxidant react to form 2-propyl-3,4-dihydroquinazolin-4(1H)-one, which is then benzylated in situ. While a specific one-pot protocol for this exact molecule is not extensively documented, the literature contains numerous examples of three-component reactions for the synthesis of diversely substituted quinazolinones. acs.org These reactions often utilize catalysts such as iodine, copper, or palladium to facilitate the various bond-forming and cyclization steps. researchgate.net Such approaches represent a more atom-economical and streamlined alternative to the traditional linear synthetic sequences.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a significant enhancement in the production of quinazolinone derivatives, offering considerable advantages over conventional heating methods. researchgate.net This technology utilizes microwave irradiation to excite molecules, leading to a rapid and uniform distribution of thermal energy, which drastically reduces reaction times and often improves yields. researchgate.net The application of microwave irradiation is considered a green chemistry approach due to its efficiency, simplicity, and environmentally friendly nature. farmaceut.org

In the synthesis of 2,3-disubstituted quinazolin-4-ones, including precursors to this compound, microwave technology facilitates key reaction steps. For instance, the initial synthesis of the precursor 2-propyl-4(3H)-quinazolin-4-one from 2-propyl-4H-3,1-benzoxazin-4-one and ammonium acetate can be performed under solvent-free conditions using microwave irradiation at 100 W and 120 °C for a mere 2-3 minutes. researchgate.net This method stands in stark contrast to traditional approaches that require prolonged heating.

Further, the N-alkylation of the 2-propyl-4(3H)-quinazolin-4-one scaffold to introduce the benzyl group at the N-3 position is also significantly accelerated. researchgate.net Studies on related 2-alkyl-3-aryl-quinazolin-4-ones demonstrate that condensation reactions that would typically require several hours of reflux can be completed in minutes with good to excellent yields under microwave irradiation. scholarsresearchlibrary.comtsijournals.com This rapid, efficient heating minimizes the formation of byproducts, simplifying the purification process. tsijournals.com The combination of supported reagents and microwave irradiation under solvent-free conditions has proven to be a general and useful method for preparing quinazolinones. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinazolinone Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | scholarsresearchlibrary.com, researchgate.net |

| Energy Consumption | High | Low | farmaceut.org |

| Yield | Moderate to Good | Good to Excellent | scholarsresearchlibrary.com, tsijournals.com |

| Byproduct Formation | Often significant | Minimal | tsijournals.com |

| Reaction Conditions | Often requires high-boiling solvents | Can be performed solvent-free | researchgate.net, nih.gov |

Phase-Transfer Catalysis in Quinazolinone Synthesis

Phase-transfer catalysis (PTC) is a powerful methodology employed to facilitate reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. In the synthesis of N-substituted quinazolinones like this compound, PTC offers an efficient route for the crucial N-alkylation step. researchgate.net This technique is particularly valuable for the alkylation at the N-3 position of the quinazolinone ring. researchgate.net

The process typically involves the deprotonation of the N-H group of a precursor like 2-propyl-4(3H)-quinazolin-4-one by a base (e.g., potassium hydroxide) in an aqueous phase. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium salt, then transports the resulting anion into an organic phase containing the alkylating agent (e.g., benzyl chloride). researchgate.netacs.org This circumvents the need for anhydrous conditions and expensive polar aprotic solvents.

A notable advancement combines microwave irradiation with phase-transfer catalysis, creating a highly efficient and eco-friendly synthetic protocol. researchgate.netnih.gov In this synergistic approach, tetrabutylammonium (B224687) bromide (TBAB) or the novel neutral ionic catalyst tetrabutylammonium benzoate (B1203000) (TBAB) has been used effectively. farmaceut.orgresearchgate.net The N-alkylation of 2-propyl-4(3H)-quinazolin-4-one with various alkylating agents under these combined MW-PTC conditions proceeds rapidly, demonstrating the utility of this method for generating libraries of 2,3-disubstituted quinazolinones. researchgate.netnih.gov Despite the tautomeric equilibrium between N(3) and C(4)=O, substitution at the nitrogen atom in position 3 is generally the major product. researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key green strategy is the use of water as a reaction medium, which is economically and environmentally superior to volatile organic solvents. researchgate.net Direct cyclocondensation of 2-aminobenzamide with aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones has been successfully demonstrated in water under catalyst-free conditions, highlighting the potential for aqueous-based syntheses of the quinazolinone core. researchgate.net

Another significant green approach involves conducting reactions under solvent-free and transition-metal-free conditions. researchgate.net For example, an efficient synthesis of 2-phenylquinazolin-4(3H)-ones has been developed via an oxidative coupling of 2-aminobenzamides and benzyl alcohols using oxygen as a green oxidant and a base like t-BuONa, completely avoiding hazardous solvents and expensive metal catalysts. researchgate.net While this example focuses on a 2-phenyl derivative, the principle can be adapted for 2-propyl analogues.

Furthermore, the combination of microwave irradiation and phase-transfer catalysis, as discussed previously, is itself a sustainable technique. farmaceut.orgnih.gov These methods reduce reaction times, thereby lowering energy consumption, and can often be performed under solvent-free conditions, which aligns with the goals of green chemistry. researchgate.netnih.gov The development of such protocols, which avoid toxic reagents and solvents while improving efficiency, represents a crucial step towards the sustainable industrial production of quinazolinone-based compounds.

Derivatization from this compound: Exploration of Side Chain Modifications

The this compound scaffold serves as a versatile template for further chemical modifications, allowing for the exploration of structure-activity relationships through derivatization of its side chains at the 2- and 3-positions. nih.gov Most substitutions aimed at enhancing pharmacological activity are found at these positions. nih.gov

Modifications at the 2-Propyl Side Chain:

The alkyl side chain at position 2 can be functionalized to introduce new chemical entities. A common strategy involves the bromination of the alkyl chain, followed by nucleophilic substitution. For instance, this compound can be treated with bromine in glacial acetic acid to yield a brominated intermediate, likely at the α-position of the propyl group. nih.gov This brominated derivative serves as a key precursor for introducing various functionalities. Reaction with nucleophiles like phenylhydrazine (B124118) can displace the bromine atom, leading to the formation of derivatives such as 3-benzyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one. nih.gov This approach allows for the introduction of a new chiral center and diverse functional groups onto the propyl side chain.

Modifications at the 3-Benzyl Side Chain:

The benzyl group at the N-3 position can also be modified, although this is often accomplished by starting with a different N-substituted precursor. For example, introducing functional groups onto the phenyl ring of the benzyl moiety can modulate the compound's properties. Syntheses often start with a precursor like 3-(4-aminophenyl)-2-benzyl-quinazolin-4(3H)-one. ekb.eg The amino group on the phenyl ring can be diazotized and coupled with active methylene (B1212753) compounds to generate a wide range of aryl hydrazono derivatives. ekb.eg These derivatives can then be cyclized to form pyrazole (B372694) or pyrimidine (B1678525) rings fused to the N-3 substituent, significantly altering the molecule's structure.

Table 2: Examples of Side Chain Derivatization Strategies for 2,3-Disubstituted Quinazolinones

| Position of Modification | Precursor | Reagents/Conditions | Resulting Derivative Type | Reference |

|---|

| C-2 Propyl Chain | this compound | 1. Br₂ / Acetic Acid 2. Phenylhydrazine | Hydrazinylpropyl derivative at C-2 | nih.gov | | N-3 Phenyl Ring | 3-(4-Aminophenyl)-2-benzyl-quinazolin-4(3H)-one | 1. NaNO₂ / HCl 2. Active methylene compound (e.g., ethyl acetoacetate) | Aryl hydrazono derivative at N-3 | ekb.eg | | C-2 Position | 2-Thioxo-3-phenyl-quinazolin-4(3H)-one | 1. Ethyl chloroacetate (B1199739) 2. Hydrazine hydrate (B1144303) | Acetohydrazide side chain at C-2 | sapub.org |

Structure Activity Relationship Sar and Mechanistic Studies of 3 Benzyl 2 Propylquinazolin 4 3h One Analogs

Influence of the N3-Benzyl Substituent on Biological Activity Profiles

The presence and nature of the substituent at the N3 position of the quinazolinone ring are critical determinants of biological activity. The benzyl (B1604629) group, in particular, has been identified as a key moiety in conferring a range of pharmacological effects.

The electronic nature of the N3-benzyl ring can be modulated to fine-tune the biological activity. While specific data on substitutions on the benzyl group of 3-benzyl-2-propylquinazolin-4(3H)-one is limited, general SAR principles suggest that the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the molecule's electronic distribution, thereby affecting its interaction with target receptors.

The following table illustrates the impact of N3-substituents on the anti-inflammatory activity of related quinazolinone compounds.

| Compound ID | N3-Substituent | Anti-inflammatory Activity (% inhibition of edema) |

| 1 | Benzyl | 55.2 |

| 2 | 4-Methylbenzyl | 62.5 |

| 3 | 4-Chlorobenzyl | 58.9 |

| 4 | Phenyl | 48.7 |

| 5 | Propyl | 42.1 |

Data is hypothetical and for illustrative purposes based on general SAR principles of quinazolinones.

The N3-benzyl moiety plays a pivotal role in the molecular recognition and binding affinity of quinazolinone derivatives to their biological targets. Molecular docking studies on various 3-benzyl-4(3H)quinazolinone analogues have revealed that the benzyl group often engages in crucial hydrophobic and van der Waals interactions within the binding pocket of target proteins, such as kinases. nih.gov

In a study involving novel 3-benzyl-substituted-4(3H)-quinazolinones with antitumor activity, molecular docking simulations showed that the N3-benzyl group contributes to the proper orientation of the molecule within the ATP binding site of EGFR-TK and B-RAF kinase. nih.gov The phenyl ring of the benzyl group can form pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in the active site, thereby enhancing the binding affinity and inhibitory potency of the compound. nih.gov The flexibility of the benzyl group allows it to adopt a favorable conformation to maximize these interactions.

Role of the C2-Propyl Chain in Modulating Activity

The substituent at the C2 position of the quinazolinone ring is another critical factor influencing the biological activity. The nature, size, and lipophilicity of this substituent can significantly impact the compound's potency and selectivity.

The size and conformation of the C2-alkyl substituent can exert significant steric effects that influence the binding of the quinazolinone derivative to its target. While specific conformational analysis of the C2-propyl group in this compound is not extensively documented, studies on related 2-alkyl-substituted quinazolinones suggest that the length and branching of the alkyl chain are important.

An optimal alkyl chain length is often required for effective binding. A chain that is too short may not be able to reach and engage with key hydrophobic pockets in the receptor, while a chain that is too long or bulky may introduce steric hindrance, preventing the molecule from adopting the correct binding conformation. The propyl group in this compound likely provides a balance of size and flexibility to fit into a specific hydrophobic sub-pocket of its target protein.

The table below shows a hypothetical representation of how C2-alkyl chain length can influence the inhibitory activity of 3-benzylquinazolin-4(3H)-one analogs.

| Compound ID | C2-Substituent | IC50 (µM) |

| 6 | Methyl | 15.8 |

| 7 | Ethyl | 8.2 |

| 8 | Propyl | 4.5 |

| 9 | Butyl | 9.7 |

| 10 | Isopropyl | 6.1 |

Data is hypothetical and for illustrative purposes based on general SAR principles of 2-alkyl-quinazolinones.

The C2-propyl group primarily contributes to the molecular recognition process through hydrophobic interactions. In many receptor binding sites, there are hydrophobic pockets that can accommodate nonpolar alkyl chains. The propyl group, with its three carbon atoms, can effectively occupy such pockets, leading to a favorable change in entropy and enhanced binding affinity.

Synergistic Effects of N3-Benzyl and C2-Propyl Substitutions on Receptor Interactions

The combination of the N3-benzyl and C2-propyl substituents in this compound can lead to synergistic effects on receptor interactions, resulting in enhanced biological activity compared to analogs with only one of these substituents. The two groups can work in concert to orient the quinazolinone core optimally within the binding site and to engage with different sub-pockets of the receptor simultaneously.

Molecular modeling studies on related quinazolinone derivatives often show that the N3 and C2 substituents occupy distinct regions of the active site. This spatial separation allows for independent optimization of each substituent to maximize interactions with their respective sub-pockets, ultimately leading to a highly potent and selective inhibitor.

Mechanistic Insights into Quinazolin-4(3H)-one Derivative Actions

The biological effects of quinazolin-4(3H)-one derivatives are deeply rooted in their interactions with specific molecular targets, leading to the modulation of various cellular pathways.

Quinazolinone analogs exert their pharmacological effects by interacting with a variety of biomolecules, including enzymes and receptors, which are pivotal in numerous physiological and pathological processes. mdpi.com

Research has identified several key enzymes and receptors that are targeted by quinazolinone derivatives. These interactions are fundamental to their observed biological activities. mdpi.comresearchgate.netfrontiersin.org

Tyrosine Kinases: A significant number of quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, VEGFR2, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov For instance, certain analogs have shown potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.gov The quinazolinone core is a key pharmacophoric feature for this inhibitory activity. nih.gov Marketed anticancer drugs like gefitinib, erlotinib, and lapatinib, which are potent inhibitors of different tyrosine kinases, are based on the quinazolinone structure. nih.gov

Phosphoinositide 3-Kinase (PI3K): Some quinazolinone derivatives have demonstrated inhibitory effects on the PI3K enzyme, which is a critical component of a signaling pathway that regulates cell growth, proliferation, and survival. nih.govmdpi.com

Aurora Kinase A: Recent studies have highlighted quinazolin-4(3H)-one derivatives as a new template for inhibitors of Aurora Kinase A, a key regulator of the cell cycle. nih.gov

GABAA Receptor: Molecular docking studies have indicated that certain quinazolinone derivatives can bind to the diazepam-binding pocket of the GABAA receptor, suggesting a potential mechanism for sedative and anxiolytic effects. researchgate.net

Other Enzymes: Quinazolinone-based molecules have also been reported to inhibit other enzymes such as urease, phosphodiesterase, aurora kinase, HDAC, and USP7. nih.gov

The following table summarizes the key molecular targets of quinazolinone derivatives and the corresponding biological activities.

| Molecular Target | Biological Activity | Example Quinazolinone-Based Drugs |

| Tyrosine Kinases (EGFR, HER2, VEGFR2, CDK2) | Anticancer nih.gov | Gefitinib, Erlotinib, Lapatinib nih.gov |

| Phosphoinositide 3-Kinase (PI3K) | Anticancer nih.govmdpi.com | Idelalisib nih.gov |

| Aurora Kinase A | Anticancer nih.gov | N/A |

| GABAA Receptor | Sedative, Anxiolytic researchgate.net | N/A |

| Urease, Phosphodiesterase, HDAC, USP7 | Various nih.gov | N/A |

By interacting with these molecular targets, quinazolinone derivatives can modulate critical cellular pathways, leading to their therapeutic effects. mdpi.com

Apoptosis Induction: Several quinazolinone analogs have been shown to induce apoptosis in cancer cells. This can occur through the activation of the mitochondrial apoptotic pathway, characterized by the activation of caspase-3 and a reduction in the expression of the anti-apoptotic protein Bcl-2. frontiersin.org

Cell Cycle Arrest: Inhibition of targets like Aurora Kinase A by quinazolinone derivatives can lead to cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation. nih.gov

Signal Transduction Pathway Inhibition: By inhibiting tyrosine kinases and PI3K, quinazolinone derivatives can block key signal transduction pathways that are often dysregulated in cancer, leading to the inhibition of tumor growth and proliferation. mdpi.comnih.gov For example, they can impede angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. nih.gov

Nitric Oxide-sGC-cGMP Pathway: Some 3-benzylquinazolin-4(3H)-one analogs have been found to induce vasodilation by potentiating the nitric oxide-sGC-cGMP pathway. researchgate.net

The diverse biological activities of quinazolinone derivatives, including their anticancer, anti-inflammatory, and antimicrobial effects, are a direct consequence of their interactions at the molecular level. researchgate.netnih.gov

The binding of these compounds to their target enzymes or receptors is often stabilized by a network of interactions, including hydrogen bonds, van der Waals forces, and pi-pi stacking interactions with key amino acid residues in the active site. nih.gov For example, molecular docking analyses have revealed that some quinazolin-4(3H)-one derivatives act as ATP-competitive or non-competitive inhibitors of kinase enzymes. nih.gov

The nature and position of substituents on the quinazolinone scaffold play a critical role in determining the binding affinity and selectivity for a particular target, which in turn dictates the specific biological response. frontiersin.orgnih.gov

Elucidation of Molecular Targets for Quinazolinone Analogs

Comparative SAR Analysis with Other Quinazolin-4(3H)-one Derivatives

The structure-activity relationship of quinazolin-4(3H)-one derivatives is a subject of extensive research, with modifications at various positions of the quinazolinone ring significantly influencing their biological activity. nih.gov

Position 2: Substitutions at the 2-position of the quinazolinone ring are crucial for various pharmacological activities. nih.gov For instance, the presence of a propyl group, as in this compound, has been associated with potent anti-cancer activity in some analogs. rsc.org The introduction of a mercapto group or other heterocyclic moieties at this position can also enhance activity. nih.gov

Position 3: The substituent at the 3-position, such as the benzyl group in the titular compound, is also a key determinant of biological activity. nih.gov The addition of different heterocyclic moieties at this position has been shown to increase activity. nih.gov The nature of the aromatic ring at this position, including the presence and position of various substituents, can significantly impact the compound's potency and selectivity. nih.gov

Positions 6 and 8: Halogen substitutions at the 6 and 8-positions of the quinazolinone ring have been found to be significant for different pharmacological activities, including antimicrobial effects. nih.govnih.gov

Fusion of Additional Rings: The fusion of extra rings to the benzo moiety of the quinazolinone skeleton can open new avenues in the search for active molecules. researchgate.net

The following table provides a comparative SAR analysis of different substituents on the quinazolin-4(3H)-one core and their impact on biological activity.

| Position of Substitution | Substituent | Impact on Biological Activity |

| 2 | Propyl group | Potent anti-cancer activity rsc.org |

| 2 | Mercapto group, Heterocyclic moieties | Enhanced activity nih.gov |

| 3 | Benzyl group | Key determinant of activity |

| 3 | Heterocyclic moieties | Increased activity nih.gov |

| 6 and 8 | Halogen atoms | Significant for antimicrobial and other activities nih.govnih.gov |

Unraveling the Digital Twin: Computational Insights into this compound

The burgeoning field of computational chemistry is providing unprecedented insights into the molecular world, allowing scientists to predict and understand the behavior of complex chemical structures without the need for traditional wet-lab experimentation. One such molecule of interest is this compound, a member of the versatile quinazolinone family known for its diverse pharmacological activities. This article delves into the computational modeling of this specific compound, exploring its electronic properties, potential as a therapeutic agent through molecular docking, and its dynamic behavior in biological systems.

Advanced Research Directions and Future Perspectives in 3 Benzyl 2 Propylquinazolin 4 3h One Chemistry

Design and Synthesis of Novel Analogs of 3-Benzyl-2-propylquinazolin-4(3H)-one

The development of novel analogs of this compound is a key area of research. By systematically modifying its structure, chemists aim to enhance its biological activity, improve its pharmacokinetic profile, and explore new therapeutic applications. Two powerful strategies employed in this endeavor are bioisosteric replacements and scaffold hopping, as well as the creation of hybrid molecules.

Bioisosterism is a strategy in medicinal chemistry for the rational design of new drugs, where a functional group in a lead compound is replaced by another group with similar physical and chemical properties. This can lead to compounds with improved potency, selectivity, and metabolic stability. In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule. For instance, the propyl group at the 2-position could be replaced with other alkyl groups, cycloalkyl groups, or even small heterocyclic rings to probe the structure-activity relationship (SAR). Similarly, the benzyl (B1604629) group at the 3-position can be substituted with other aryl or heteroarylmethyl groups to explore the impact on biological activity.

Scaffold hopping, a more drastic approach, involves replacing the central quinazolinone core with a different heterocyclic system while retaining the key pharmacophoric elements—the benzyl and propyl substituents. This strategy can lead to the discovery of novel chemotypes with completely different intellectual property landscapes and potentially improved drug-like properties. The goal is to identify new scaffolds that can mimic the biological activity of the original compound while offering advantages in terms of synthesis, selectivity, or pharmacokinetics.

Table 1: Potential Bioisosteric Replacements and Scaffold Hopping Strategies for this compound

| Original Moiety | Potential Bioisosteric Replacements | Potential Scaffolds for Hopping |

| 2-Propyl group | Isopropyl, Cyclopropyl, Butyl, Trifluoromethyl | Not Applicable |

| 3-Benzyl group | Pyridylmethyl, Thienylmethyl, Naphthylmethyl | Not Applicable |

| Quinazolinone Core | Quinoline, Benzodiazepine, Phthalazinone | Quinoline, Benzodiazepine, Phthalazinone |

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. rsc.org This can result in hybrid compounds with dual or synergistic biological activities. The this compound scaffold can be linked to other biologically active moieties to create novel hybrid molecules. For example, it could be conjugated with known anticancer agents, antimicrobial agents, or anti-inflammatory drugs to create multifunctional molecules with enhanced therapeutic efficacy. The linkage can be achieved through various chemical bonds, such as esters, amides, or triazoles, often synthesized via "click chemistry." rsc.org This approach has the potential to address complex diseases by targeting multiple pathways simultaneously.

Application in Chemical Biology and Probe Development

Chemical biology utilizes small molecules to study and manipulate biological systems. Chemical probes are essential tools in this field, allowing for the visualization, identification, and functional characterization of proteins and other biomolecules. The quinazolinone scaffold has shown promise in the development of such probes. rsc.orgrsc.orgnih.gov

Derivatives of this compound could be functionalized to create a variety of chemical probes. For instance, the introduction of a fluorescent tag would enable the visualization of the compound's subcellular localization and its interaction with target proteins. rsc.orgrsc.orgnih.gov The synthesis of photoaffinity probes, which incorporate a photoreactive group, would allow for the covalent labeling and subsequent identification of the compound's binding partners. acs.orgnih.gov Furthermore, the development of positron emission tomography (PET) probes based on this scaffold could facilitate in vivo imaging and pharmacokinetic studies. nih.gov

Table 2: Examples of Quinazolinone-Based Chemical Probes

| Probe Type | Application | Reference |

| Fluorescent Probe | Visualization of α1-Adrenergic Receptors | nih.gov |

| Photoaffinity Probe | Identification of EGFR Binding Site | acs.orgnih.gov |

| PET Probe | Tumor Imaging | nih.gov |

Development of New Synthetic Methodologies for Related Quinazolinone Derivatives

The advancement of synthetic organic chemistry plays a crucial role in enabling the exploration of novel quinazolinone derivatives. While classical methods for the synthesis of quinazolinones are well-established, there is a continuous drive to develop more efficient, versatile, and environmentally friendly synthetic routes. Modern synthetic methodologies such as microwave-assisted synthesis, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions are being increasingly applied to the synthesis of quinazolinone libraries. nih.gov These methods often offer advantages in terms of reaction times, yields, and substrate scope, allowing for the rapid generation of diverse analogs for biological screening. The development of novel synthetic strategies will be instrumental in accessing previously unexplored chemical space around the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mdpi.comresearchgate.net These computational tools can be applied to various stages of the research process, from hit identification to lead optimization. In the context of this compound research, AI and ML can be used to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogs based on their chemical structures. unar.ac.idnih.govnih.gov This can help prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative models can be used to design novel quinazolinone derivatives with desired properties, such as high potency and low toxicity.

Virtual Screening: Machine learning models can be trained to rapidly screen large virtual libraries of compounds to identify potential hits with a similar mechanism of action. mdpi.com

By leveraging the power of AI and ML, researchers can accelerate the discovery and development of new drugs based on the this compound scaffold.

Future Impact of this compound on Chemical Sciences

The ongoing research into this compound and its derivatives is poised to have a significant impact on the chemical sciences. The development of novel analogs with improved therapeutic properties could lead to new treatments for a variety of diseases. The application of this scaffold in chemical biology will provide valuable tools for understanding complex biological processes. Furthermore, the challenges associated with the synthesis and functionalization of these molecules will continue to drive innovation in synthetic organic chemistry. As our understanding of the biological targets and mechanisms of action of these compounds grows, so too will their importance in medicinal chemistry and drug discovery. The continued exploration of this versatile scaffold holds the promise of new scientific discoveries and therapeutic breakthroughs.

Q & A

Q. What are the common synthetic routes for 3-benzyl-2-propylquinazolin-4(3H)-one, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 2-aminobenzamide or substituted anilines. For example:

- Route 1 : Reacting trifluoroacetic acid (TFA) with aniline derivatives under reflux, followed by alkylation with propylating agents (e.g., propyl bromide). Purification via column chromatography yields the product (46% yield observed in analogous syntheses) .

- Route 2 : Oxidative coupling of 2-aminobenzamide with benzyl alcohol derivatives in the presence of t-BuONa and oxygen at 120°C for 24 hours (up to 84% yield reported for similar quinazolinones) .

- Key Factors : Reaction time, temperature, and choice of base (e.g., t-BuONa vs. K₂CO₃) critically influence yield. Excess propylating agents may reduce byproduct formation.

| Method | Precursors | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization + Alkylation | Aniline derivatives, TFA | Reflux, chromatography | ~46% | |

| Oxidative Coupling | 2-Aminobenzamide, benzyl alcohol | 120°C, O₂, t-BuONa | Up to 84% |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for benzyl (δ ~4.5–5.0 ppm, CH₂) and propyl (δ ~0.9–1.6 ppm, CH₃/CH₂) groups. Aromatic protons appear at δ ~7.0–8.5 ppm .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Example: Calculated m/z for C₁₈H₁₈N₂O: 278.1419; observed: 278.1423 .

- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include R-factor (<0.05) and thermal displacement ellipsoids .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer :

- In vitro Assays : Screen for anticancer activity using MTT assays (e.g., IC₅₀ against HeLa cells) .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Controls : Include reference inhibitors (e.g., Erlotinib for EGFR) and validate via dose-response curves.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement in SHELXL :

Input .hkl files and initial model.

Apply restraints for thermal motion (e.g., SIMU/DELU commands).

Validate using R1 (<5%) and wR2 (<15%) .

- Troubleshooting : Address twinning or disorder using TWIN/BASF commands.

Q. What strategies are effective for structure-activity relationship (SAR) studies of quinazolinone derivatives?

- Methodological Answer :

- Core Modifications : Replace the propyl group with heteroalkyl chains (e.g., piperidinylpropoxy) to evaluate solubility .

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .

- Biological Testing : Compare IC₅₀ values across derivatives to establish substituent effects.

Q. How can contradictions in biological data across studies be resolved?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., 48-hour incubation).

- Control Variables : Account for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch compound purity (validate via HPLC ≥95%) .

- Meta-Analysis : Pool data from ≥3 independent studies using statistical tools (e.g., ANOVA with Tukey’s post-hoc test).

Q. What green chemistry approaches optimize the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalyst-Free Conditions : Leverage microwave-assisted synthesis (80°C, 30 minutes) to minimize energy use .

- Waste Reduction : Employ column-free purification via recrystallization (ethanol/water).

Q. How can the mechanism of action be elucidated via enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., thymidylate synthase) upon compound binding .

- Cellular Validation : Use siRNA knockdown of target enzymes to confirm phenotypic effects (e.g., apoptosis via flow cytometry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.